molecular formula C16H14N2O2S2 B2828861 N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-75-9

N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2828861
CAS RN: 896354-75-9
M. Wt: 330.42
InChI Key: SPJRGGVPUMTSNB-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” is a chemical compound with the molecular formula C15H12N2O2S . It is related to a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine .

Scientific Research Applications

Biological Activity and Therapeutic Potential

Research on benzothiazole derivatives has highlighted their significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, compounds structurally related to N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide have been evaluated for their antimicrobial activity, showcasing effectiveness against various bacterial strains, hinting at the potential of such compounds in addressing microbial infections (Juber, Hamed, & Khalil, 2020). Similarly, benzothiazole derivatives have been synthesized and shown to possess anticancer activity, suggesting a possible role in developing new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Supramolecular Gelators

Another fascinating application area for benzothiazole derivatives includes their use as supramolecular gelators. Studies have investigated the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, revealing how specific functionalities, such as methyl groups and S...O interactions, influence their gelation properties (Yadav & Ballabh, 2020). This research underscores the potential of benzothiazole derivatives in developing novel materials with specific physical characteristics.

Antioxidant Properties

The antioxidant activity of benzamide derivatives, including those related to the benzothiazole family, has been explored, indicating their potential in combating oxidative stress, which is implicated in various chronic diseases (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015). This area of research opens up possibilities for the development of new antioxidant agents.

Metabolic Studies and Synthesis

Metabolic studies and synthetic approaches to benzothiazole derivatives are crucial for understanding their pharmacokinetic properties and for developing more efficient synthesis methods. Research in this area can lead to the discovery of novel compounds with enhanced biological activity and reduced toxicity (Maurich, De Amici, & De Micheli, 1994).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-11-6-7-13-14(9-11)22-16(17-13)18-15(19)10-4-3-5-12(8-10)21-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJRGGVPUMTSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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